molecular formula C15H15NO B11121534 N-(4-Ethoxybenzylidene)aniline

N-(4-Ethoxybenzylidene)aniline

Cat. No.: B11121534
M. Wt: 225.28 g/mol
InChI Key: AMFSURZKODQUAM-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-N-phenylmethanimine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethoxyphenyl)-N-phenylmethanimine can be synthesized through the condensation reaction between 4-ethoxybenzaldehyde and aniline. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 1-(4-ethoxyphenyl)-N-phenylmethanimine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-N-phenylmethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the imine.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-N-phenylmethanimine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-phenylmethanimine involves its ability to form stable complexes with metal ions. This property is leveraged in coordination chemistry and catalysis. The compound’s biological activity is attributed to its ability to interact with cellular components, potentially disrupting microbial cell walls or scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-N-phenylmethanimine
  • 1-(4-Chlorophenyl)-N-phenylmethanimine
  • 1-(4-Methylphenyl)-N-phenylmethanimine

Uniqueness

1-(4-Ethoxyphenyl)-N-phenylmethanimine is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds, such as those with methoxy, chloro, or methyl substituents, which may exhibit different chemical behaviors and applications.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-phenylmethanimine

InChI

InChI=1S/C15H15NO/c1-2-17-15-10-8-13(9-11-15)12-16-14-6-4-3-5-7-14/h3-12H,2H2,1H3

InChI Key

AMFSURZKODQUAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=CC=C2

Origin of Product

United States

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